molecular formula C7H5NO6 B049579 3,4-Dihydroxy-5-nitrobenzoic Acid CAS No. 84211-30-3

3,4-Dihydroxy-5-nitrobenzoic Acid

Cat. No.: B049579
CAS No.: 84211-30-3
M. Wt: 199.12 g/mol
InChI Key: HDPSONAKHMNQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxy-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6. It is a derivative of benzoic acid and is characterized by the presence of two hydroxyl groups and one nitro group attached to the benzene ring. This compound is a useful synthetic intermediate in the synthesis of various pharmaceuticals, including Entacapone, a peripherally selective inhibitor of catechol-O-methyltransferase (COMT) used in the treatment of Parkinson’s disease .

Mechanism of Action

Target of Action

The primary target of 3,4-Dihydroxy-5-nitrobenzoic Acid is catechol-O-methyltransferase (COMT) . COMT is an enzyme that plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine. By inhibiting COMT, this compound can increase the levels of these neurotransmitters, which can have various effects on the body.

Biochemical Pathways

It is known that the compound can influence themetabolism of catecholamines . By inhibiting COMT, it can prevent the breakdown of these neurotransmitters, leading to increased levels in the body. This can have downstream effects on various physiological functions.

Pharmacokinetics

As a comt inhibitor, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of this compound is an increase in the levels of catecholamines in the body . This can lead to various effects, depending on the specific catecholamine involved. For example, increased dopamine levels can improve mood and cognition, while increased epinephrine and norepinephrine levels can stimulate the fight-or-flight response.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy may be affected by temperature and pH . Additionally, the presence of other drugs or substances in the body can influence the compound’s action, as they may interact with the same targets or metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroxy-5-nitrobenzoic acid typically involves the nitration of 3,4-dihydroxybenzoic acid. One common method includes the reaction of 3,4-dihydroxybenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroxy-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1.1. Inhibition of Xanthine Oxidase

One of the most promising applications of DHNBA is its role as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to hyperuricemia and gout. A study demonstrated that DHNBA exhibited an IC50 value of 3 μM, indicating strong inhibitory activity comparable to allopurinol, a standard treatment for gout. The inhibition mechanism involves interaction with the molybdenum center of XO and mixed-type inhibition .

Table 1: Inhibition Potency of DHNBA Compared to Allopurinol

CompoundIC50 (μM)Type of Inhibition
DHNBA3Mixed-type
Allopurinol10Competitive

1.2. Antiparkinsonian Properties

DHNBA serves as a synthetic intermediate in the production of Entacapone, a drug used in the treatment of Parkinson's disease. As a peripherally selective inhibitor of catechol-O-methyltransferase (COMT), Entacapone enhances the effectiveness of levodopa therapy by preventing its degradation . The synthesis pathway involving DHNBA is critical for producing high-purity Entacapone.

2.1. Chromatographic Techniques

DHNBA has been utilized in developing analytical methods for detecting pharmaceutical impurities. For instance, a reverse-phase high-performance liquid chromatography (RP-HPLC) method was validated for the simultaneous determination of Entacapone and its impurities, including DHNBA. This method showcased excellent specificity and linearity, making it suitable for quality control in pharmaceutical formulations .

Table 2: RP-HPLC Method Validation Parameters

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOQ)0.01 - 0.04%
Recovery Rate> 95%

3.1. Hyperuricemia Treatment Study

In a preclinical study involving mice induced with hyperuricemia, DHNBA was administered at doses up to 500 mg/kg without significant side effects, contrasting sharply with allopurinol-treated groups where notable adverse effects were observed . This suggests that DHNBA not only effectively reduces serum uric acid levels but also presents a safer profile.

3.2. Synthesis of Entacapone

The synthesis process for Entacapone using DHNBA involves several steps where DHNBA acts as a key intermediate, ensuring the final product's efficacy and safety for Parkinson's disease management . The successful integration of DHNBA into this synthesis pathway highlights its importance in pharmaceutical manufacturing.

Comparison with Similar Compounds

    3,4-Dihydroxybenzoic acid: Lacks the nitro group and has different chemical reactivity.

    5-Nitrosalicylic acid: Contains a nitro group but differs in the position of hydroxyl groups.

    3,5-Dinitrobenzoic acid: Contains two nitro groups and lacks hydroxyl groups.

Uniqueness: 3,4-Dihydroxy-5-nitrobenzoic acid is unique due to the specific arrangement of hydroxyl and nitro groups, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .

Biological Activity

3,4-Dihydroxy-5-nitrobenzoic acid (DHNBA) is an organic compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C7H5NO6C_7H_5NO_6 and features a benzoic acid backbone with two hydroxyl groups and one nitro group. The compound is characterized by its yellow crystalline form and is soluble in water, which enhances its bioavailability for biological studies .

Antioxidant Properties

Research indicates that DHNBA exhibits significant antioxidant properties , which may protect cells from oxidative stress. Oxidative stress is implicated in various diseases, including neurodegenerative disorders. The antioxidant activity of DHNBA has been demonstrated through assays that measure its ability to scavenge free radicals.

Enzyme Inhibition

DHNBA has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines such as dopamine. This inhibition is particularly relevant for the treatment of Parkinson's disease, as it can enhance the availability of dopamine in the brain .

Enzyme Inhibition Type IC50 (μM)
COMTCompetitiveVaries by study
MtDHFRUncompetitive7 - 40

In a study focusing on substituted benzoic acid derivatives, DHNBA was identified as a potential lead compound for developing inhibitors against dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis, suggesting its utility in anti-tuberculosis drug design .

The mechanisms underlying the biological activities of DHNBA include:

  • Antioxidant Mechanism : DHNBA's structure allows it to donate electrons to free radicals, thus neutralizing them and reducing oxidative damage.
  • Enzyme Interaction : The compound's ability to bind to active sites on enzymes like COMT and DHFR alters their activity, thereby influencing metabolic pathways critical for neurotransmitter regulation and pathogen survival.

Case Studies

Several case studies highlight the therapeutic potential of DHNBA:

  • Parkinson’s Disease : A study demonstrated that derivatives of DHNBA could significantly improve dopamine levels in models of Parkinson's disease by inhibiting COMT .
  • Tuberculosis Treatment : Research involving analogs of DHNBA showed promising results in inhibiting MtDHFR, indicating potential for new anti-TB therapies .

Properties

IUPAC Name

3,4-dihydroxy-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPSONAKHMNQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560445
Record name 3,4-Dihydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84211-30-3
Record name 3,4-Dihydroxy-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2.6 g of 4-hydroxy-3-methoxy-5-nitrobenzoic acid in 26 ml of constant-boiling hydrobromic acid is heated under reflux for 2 hours. After cooling the solvent is distilled in a water-jet vacuum. The crystalline residue is recrystallized from 50 ml of water at boiling temperature. There is obtained 3,4-dihydroxy-5-nitrobenzoic acid in the form of yellow crystals of m.p. 224°-226°.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of sodium chlorite (47.6 g, 526 mmol) in water (350 mL) was added drop wise to a solution of 3,4-dihydroxy-5-nitrobenzaldehyde (68.8 g, 376 mmol) and sodium dihydrogen phosphate (45.1 g, 376 mmol) in DMSO/H2O mixture (375 mL/150 mL) at room temperature over 1.5 h. The reaction mixture was stirred at room temperature for 1 h and poured into a separatory funnel containing a 5% solution NaHCO3 (500 mL). The product was extracted with dichloromethane (3×100 mL). The water layer was acidified with concentrated HCl to pH˜1 and extracted with ether (3×250 mL). The combined organic layers were washed with brine (200 mL), dried over Na2SO4, and evaporated to afford the desired acid (70.3 g, 353 mmol, 94% yield).
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-5-nitrobenzoic Acid
Reactant of Route 2
3,4-Dihydroxy-5-nitrobenzoic Acid
Reactant of Route 3
Reactant of Route 3
3,4-Dihydroxy-5-nitrobenzoic Acid
Reactant of Route 4
3,4-Dihydroxy-5-nitrobenzoic Acid
Reactant of Route 5
Reactant of Route 5
3,4-Dihydroxy-5-nitrobenzoic Acid
Reactant of Route 6
Reactant of Route 6
3,4-Dihydroxy-5-nitrobenzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.